

"4-(2-Fluorophenylsulfonyl)morpholine" analytical methods for quantification

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Compound of Interest

Compound Name: 4-(2-Fluorophenylsulfonyl)morpholine
CAS No.: 613657-01-5
Cat. No.: B3147030

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Application Note: Advanced Analytical Methodologies for the Quantification of **4-(2-Fluorophenylsulfonyl)morpholine**

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: In-Depth Technical Guide & Protocol

Physicochemical Profiling & Analytical Rationale

4-(2-Fluorophenylsulfonyl)morpholine (Molecular Formula: $C_{10}H_{12}FNO_3S$, MW: 245.27 g/mol) is a sulfonamide-based heterocycle frequently utilized as a critical pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors and GPCR antagonists[1]. Developing robust quantification methods for this compound requires a deep understanding of its physicochemical behavior.

- **Lipophilicity & Chromatography:** The molecule exhibits an estimated LogP of approximately 0.8[2]. This moderate lipophilicity dictates that reversed-phase liquid chromatography (RPLC) using a C18 stationary phase will provide optimal retention and peak resolution.

- **Optical Properties:** The 2-fluorophenyl moiety acts as a strong UV chromophore. This makes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) the method of choice for high-concentration bulk drug and formulation analysis.
- **Ionization Dynamics:** The morpholine ring features an ether oxygen that withdraws electron density, moderating the basicity of the adjacent nitrogen[3]. Despite lacking a primary or secondary sulfonamide N-H proton, the tertiary sulfonamide and morpholine nitrogen readily accept protons. Consequently, positive Electrospray Ionization (ESI+) is highly efficient for trace-level Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis[1][3].

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: High-throughput purity assessment and bulk formulation quantification.

Causality of Experimental Choices: To achieve sharp, symmetrical peaks, 0.1% Trifluoroacetic acid (TFA) is used as an ion-pairing agent in the mobile phase. TFA effectively masks residual silanol groups on the silica-based C18 column, preventing secondary interactions that cause peak tailing.

Chromatographic Conditions

Parameter	Specification
Column	Waters XBridge C18 (4.6 mm × 150 mm, 3.5 μm)
Mobile Phase A	Ultrapure Water + 0.1% TFA (v/v)
Mobile Phase B	Acetonitrile + 0.1% TFA (v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 μL

Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
2.0	90	10
10.0	10	90
12.0	10	90
12.1	90	10
15.0	90	10

Step-by-Step Procedure & Self-Validation

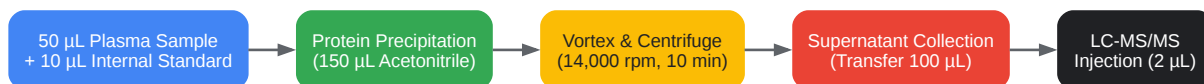
- System Equilibration: Pump the starting mobile phase (90% A / 10% B) for at least 15 column volumes until the baseline UV signal is stable.
- System Suitability Testing (SST): Inject a 50 µg/mL standard solution of **4-(2-Fluorophenylsulfonyl)morpholine** six times.
 - Self-Validating Criteria: The system is only approved for analysis if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the tailing factor is < 1.5, and theoretical plates > 5000.
- Sample Analysis: Inject unknown samples bracketed by Quality Control (QC) standards every 10 injections to monitor instrument drift.

LC-MS/MS Protocol for Trace-Level Bioanalysis

Objective: High-sensitivity quantification in complex biological matrices (e.g., plasma).

Causality of Experimental Choices: Unlike the HPLC-UV method, TFA must be strictly avoided here as it causes severe ion suppression in mass spectrometry. Instead, 0.1% Formic Acid is used to facilitate protonation $[M+H]^+$ without quenching the ESI signal[1]. Protein precipitation with acetonitrile is selected for sample preparation due to its high throughput and ability to effectively crash plasma proteins while keeping the moderately lipophilic analyte in solution.

Sample Preparation Workflow

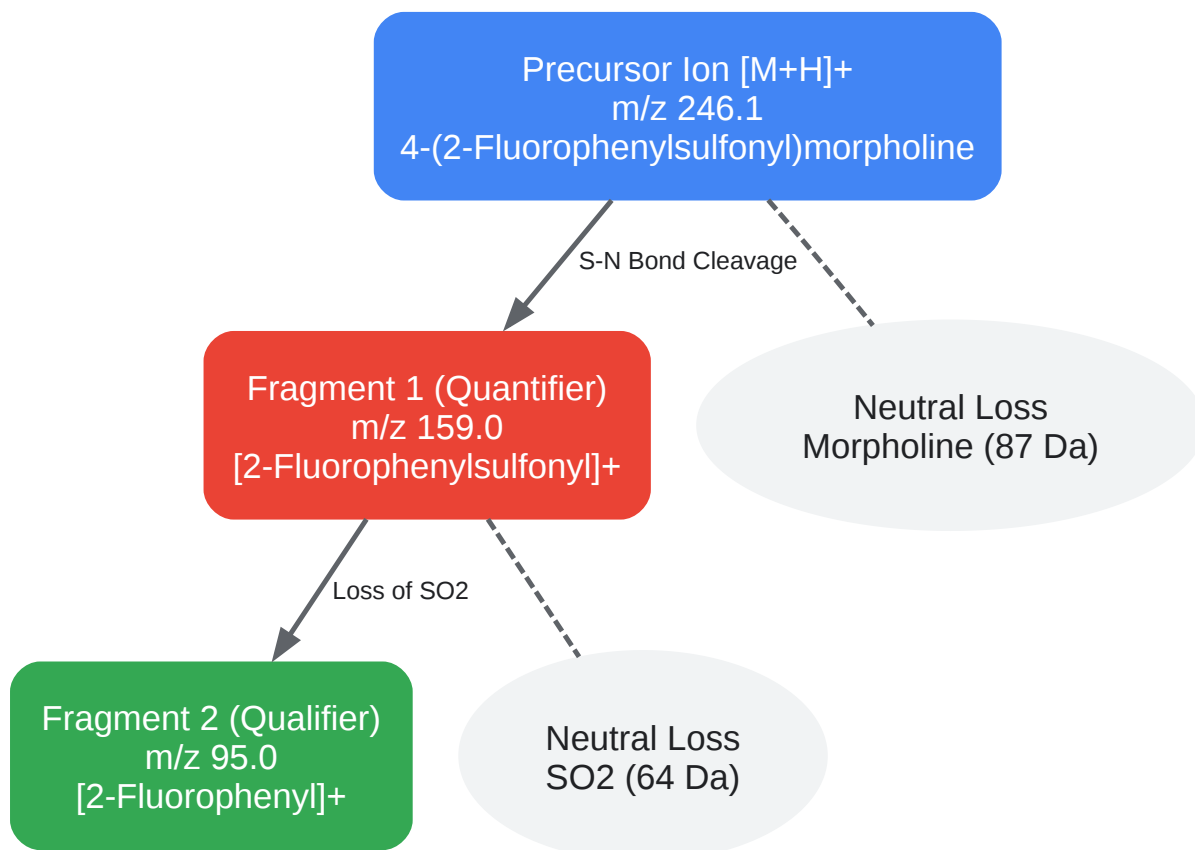


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LC-MS/MS Sample Preparation and Analysis Workflow

MS/MS Fragmentation & MRM Parameters

Under Collision-Induced Dissociation (CID), the thermodynamic weak point of **4-(2-Fluorophenylsulfonyl)morpholine** is the S-N bond. Cleavage here yields a highly stable [2-fluorophenylsulfonyl]⁺ cation at m/z 159.0 (Quantifier). A subsequent neutral loss of SO₂ (64 Da) generates the [2-fluorophenyl]⁺ cation at m/z 95.0 (Qualifier)[1].



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Proposed ESI+ MS/MS Fragmentation Pathway for 4-(2-Fluorophenylsulfonyl)morpholine

Analyte	Q1 Mass (m/z)	Q3 Mass (m/z)	Dwell Time (ms)	Declustering Potential (V)	Collision Energy (eV)
Target (Quantifier)	246.1	159.0	50	60	25
Target (Qualifier)	246.1	95.0	50	60	40

Method Validation Framework (Self-Validating System)

To ensure absolute trustworthiness, the LC-MS/MS protocol must be validated according to FDA/EMA bioanalytical guidelines. The system is designed to reject analytical runs that fail the following internal checks:

Validation Parameter	Acceptance Criteria	Corrective Action if Failed
Linearity	$R^2 \geq 0.995$ (Range: 1 – 1000 ng/mL)	Remake calibration standards; check MS detector saturation.
Lower Limit of Quantitation (LLOQ)	Signal-to-Noise (S/N) $\geq 10:1$	Clean ESI source; optimize declustering potential.
Accuracy (QC Samples)	$\pm 15\%$ of nominal concentration ($\pm 20\%$ at LLOQ)	Verify internal standard spiking accuracy.
Precision (QC Samples)	CV $\leq 15\%$ ($\leq 20\%$ at LLOQ)	Re-evaluate sample extraction recovery and matrix effects.

References

- Title: 4-((4-Fluorophenyl)sulfonyl)morpholine | C₁₀H₁₂FNO₃S | CID 755377
(Physicochemical property analog) Source: PubChem (National Center for Biotechnology Information) URL:[[Link](#)]
- Title: Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[[Link](#)]

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Sources

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